methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
The compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a benzene ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” is currently unknown. This compound is a quinoline derivative, and quinolines have been found to interact with a variety of biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .
Mode of Action
Without specific information on the target of “this compound”, it’s challenging to provide a detailed explanation of its mode of action. Quinoline derivatives are known to interact with their targets through various mechanisms, such as intercalation into dna or inhibition of enzyme activity . The exact mechanism would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, if the compound targets DNA gyrase, it would affect the DNA replication pathway in bacteria .
Result of Action
If we consider the potential targets and modes of action discussed above, the compound could potentially interfere with dna replication in bacteria, leading to bacterial death .
Action Environment
The action, efficacy, and stability of “methyl 4-[(3,4-difluorphenyl)amino]quinoline-2-carboxylate” can be influenced by various environmental factors. These factors include pH, temperature, presence of other substances, and the specific biological environment within the organism. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other substances that compete for the same target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a suitable difluorobenzene derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives reacting with nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as DNA and proteins.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which have a similar quinoline core but differ in their substituents and biological activities.
Uniqueness
Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is unique due to the presence of the difluorophenyl group and the carboxylate ester moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
methyl 4-(3,4-difluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPSAJZGAWZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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